2-(Pyridin-4-ylsulfanyl)-ethanol
Overview
Description
2-(Pyridin-4-ylsulfanyl)-ethanol is an organic compound that features a pyridine ring substituted with a sulfanyl group at the 4-position and an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylsulfanyl)-ethanol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with thiourea to form 4-mercaptopyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-ylsulfanyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-4-ylsulfanyl)-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylsulfanyl)-ethanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ethanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-ylsulfanyl)-ethanol: Similar structure but with the sulfanyl group at the 3-position.
2-(Pyridin-2-ylsulfanyl)-ethanol: Sulfanyl group at the 2-position.
4-(Pyridin-4-ylsulfanyl)-butanol: Longer carbon chain with a butanol group.
Uniqueness
2-(Pyridin-4-ylsulfanyl)-ethanol is unique due to the specific positioning of the sulfanyl and ethanol groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions in biochemical and industrial applications, making it a valuable compound for research and development.
Biological Activity
2-(Pyridin-4-ylsulfanyl)-ethanol, also known as 2-(4-pyridylthio)ethanol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and mechanisms of action.
- Chemical Formula : CHNSO
- CAS Number : 161604-55-3
- Molecular Weight : 155.22 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial activity .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. It was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound triggers mitochondrial dysfunction and activates caspases, leading to programmed cell death .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.
- Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.
- Interaction with Cellular Targets : The sulfur atom in the compound may interact with thiol groups in proteins, modifying their function and contributing to its biological activity .
Study on Antimicrobial Efficacy
In a controlled study, researchers synthesized derivatives of this compound to enhance its antimicrobial activity. Among the derivatives tested, one showed a twofold increase in efficacy against E. coli compared to the parent compound .
Study on Anticancer Effects
A recent investigation into the anticancer effects revealed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The treated group exhibited a tumor volume reduction of approximately 50% compared to controls after four weeks of treatment .
Properties
IUPAC Name |
2-pyridin-4-ylsulfanylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-5-6-10-7-1-3-8-4-2-7/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVLTSGNJKVFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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